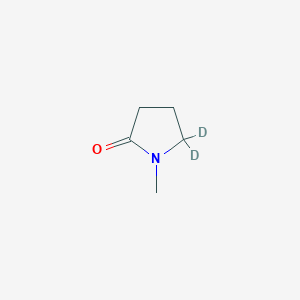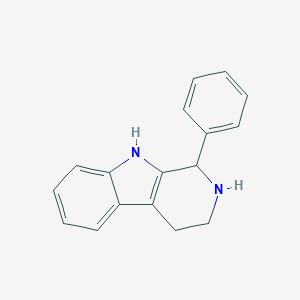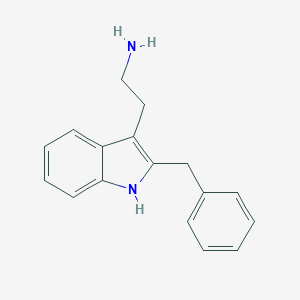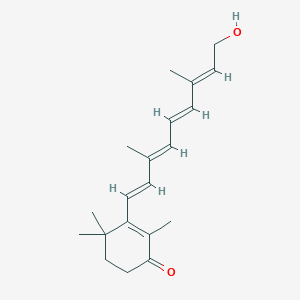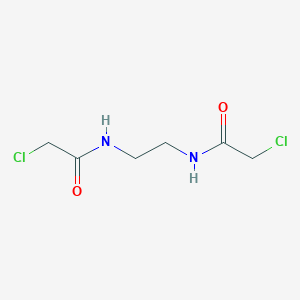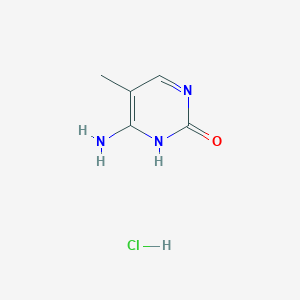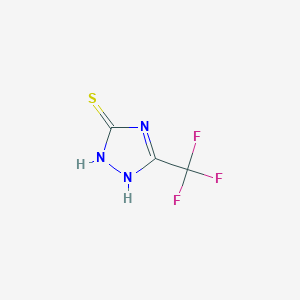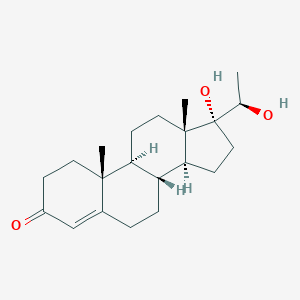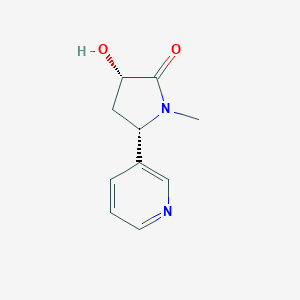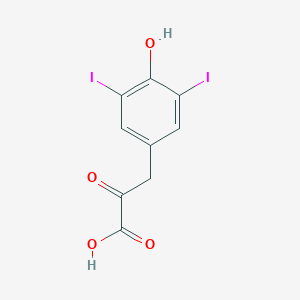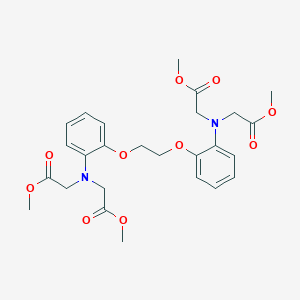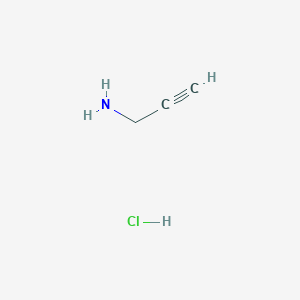
Propargylamine hydrochloride
Overview
Description
Propargylamine hydrochloride (PAH) is a chemical compound belonging to the class of heterocyclic compounds, which are composed of two or more rings of atoms containing at least one atom of a different element. PAH is composed of two cyclic structures, a propargyl group and an amine group, linked together by a single bond. It is an organic compound with the chemical formula C3H5ClN2. PAH has a variety of uses, ranging from pharmaceuticals to synthetic organic chemistry.
Scientific Research Applications
Neurodegenerative Disorders
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have been found to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment .
Monoamine Oxidase Inhibitor
Pargyline, a derivative of Propargylamine, is a monoamine oxidase inhibitor . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Treatment for Type 1 Diabetes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes . It helps in managing the cardiovascular complications associated with diabetes .
Cancer Treatments
Pargyline has been found to inhibit lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
Treatment of Parkinson’s Disease
Rasagiline and selegiline, both derivatives of Propargylamine, are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of MAO-B inhibition .
Pharmaceutical Intermediates
Propargylamine hydrochloride is a useful intermediate in the preparation of drugs . It is widely used in pharmaceutical industries .
Mechanism of Action
Target of Action
Propargylamine hydrochloride is known to primarily target Monoamine Oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . It is classified into two major molecular species, A and B, and is localized in mitochondrial membranes throughout the body in nerve terminals, brain, liver, and intestinal mucosa .
Mode of Action
Propargylamine hydrochloride acts as an irreversible inhibitor of monoamine oxidase . It binds to the enzyme and renders it inactive, thereby preventing the breakdown of monoamines . This results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine whose levels are increased .
Biochemical Pathways
The primary biochemical pathway affected by propargylamine hydrochloride is the metabolic degradation of catecholamines and serotonin . By inhibiting MAO, propargylamine hydrochloride prevents the breakdown of these monoamines, leading to their accumulation . This can affect various downstream processes, including neurotransmission and mood regulation .
Result of Action
The molecular effect of propargylamine hydrochloride’s action is the inhibition of MAO , leading to an increase in the levels of monoamines . At the cellular level, this can lead to changes in neurotransmission and potentially other processes depending on the specific monoamines involved . For example, increased levels of certain monoamines can lead to improved mood, which is why MAO inhibitors are sometimes used in the treatment of depression .
properties
IUPAC Name |
prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNIQJDNKPPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934968 | |
| Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargylamine hydrochloride | |
CAS RN |
15430-52-1 | |
| Record name | 2-Propyn-1-amine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15430-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes propargylamine hydrochloride a useful building block in drug discovery?
A: Propargylamine hydrochloride (molecular formula: C3H6NCl, molecular weight: 95.57 g/mol) features two reactive functional groups: a primary amine and a terminal alkyne. The amine can participate in amide bond formation and nucleophilic substitution reactions, while the alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key reaction in click chemistry. This versatility allows for the construction of diverse molecular architectures, including macrocycles and conjugates with peptides or other bioactive units. [, ]
Q2: The papers mention the synthesis of both expected amides and unexpected oxazoles when reacting propargylamine hydrochloride with acid chlorides. How does this happen?
A: While the direct reaction of an acid chloride with a primary amine like propargylamine hydrochloride typically leads to amide formation, researchers observed an interesting side reaction. [] It appears that under certain conditions, the terminal alkyne carbon in the propargylamine hydrochloride can attack the carbonyl carbon of the acid chloride. This leads to an intramolecular rearrangement resulting in the formation of a 5-methyl-1,3-oxazole ring fused to the parent molecule. This unexpected reaction pathway highlights the importance of carefully characterizing reaction products and considering potential side reactions.
Q3: The synthesized compounds, including those containing propargylamine hydrochloride-derived moieties, were tested for cytotoxic activity. What were the key findings?
A: Researchers evaluated the cytotoxic activity of the newly synthesized compounds against various cancer cell lines. Some derivatives, particularly a triterpenic C17-[5-methyl-1,3]-oxazole, demonstrated promising activity with GI50 values in the low micromolar range. [] Interestingly, these oxazoles showed improved cytotoxicity compared to their corresponding N-propargylamide counterparts. Further investigations, including molecular docking studies, suggest that these compounds might exert their effects by interacting with specific protein targets. [] For instance, docking studies suggested a possible interaction with the Kelch domain of the Keap1 protein, a regulator of cellular antioxidant responses. []
Q4: How can computational chemistry contribute to understanding the activity of these compounds?
A: Computational techniques like molecular docking provide insights into potential interactions between the synthesized compounds and biological targets. By simulating the binding of these molecules to specific proteins, researchers can identify key structural features responsible for their activity and potentially guide the design of more potent and selective inhibitors. [] Further computational studies, such as quantitative structure-activity relationship (QSAR) modeling, can help establish correlations between structural modifications and biological activity, further facilitating the optimization of lead compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



